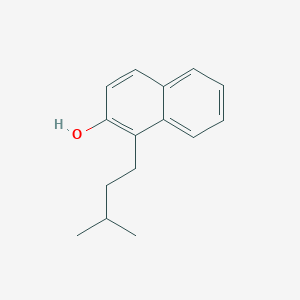
2-Naphthalenol, 1-(3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-(3-methylbutyl)- can be achieved through several methods. One common approach involves the alkylation of 2-naphthol with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-naphthoic acid or 2-naphthaldehyde.
Reduction: Formation of 1-(3-methylbutyl)-2,3-dihydronaphthalen-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
2-Naphthalenol, 1-(3-methylbutyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-(3-methylbutyl)- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be mediated through the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A simpler derivative of naphthalene with a hydroxyl group at the second carbon.
1-Naphthol: An isomer with the hydroxyl group at the first carbon of the naphthalene ring.
1-(3-methylbutyl)naphthalene: A similar compound lacking the hydroxyl group.
Uniqueness
2-Naphthalenol, 1-(3-methylbutyl)- is unique due to the presence of both a hydroxyl group and a 3-methylbutyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
61769-84-4 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-(3-methylbutyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H18O/c1-11(2)7-9-14-13-6-4-3-5-12(13)8-10-15(14)16/h3-6,8,10-11,16H,7,9H2,1-2H3 |
InChI Key |
OFQVGJQJXARYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















